2,2-Bis(aminomethyl)propane-1,3-diol
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Overview
Description
2,2-Bis(aminomethyl)propane-1,3-diol is an organic compound with the molecular formula C5H14N2O2. It is a versatile molecule known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its two amino groups and two hydroxyl groups, making it a valuable building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(aminomethyl)propane-1,3-diol typically involves the reaction of formaldehyde and acetaldehyde in the presence of an alkaline catalyst at temperatures ranging from 40°C to 70°C. The reaction mixture is then neutralized with acetic acid to remove excess alkali, and the product is purified by distillation and vacuum evaporation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(aminomethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2-Bis(aminomethyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing cyclic carbonate monomers and other complex molecules.
Medicine: It is involved in the development of drug delivery systems and other pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2,2-Bis(aminomethyl)propane-1,3-diol involves its ability to react with various electrophiles and nucleophiles. The amino groups can form stable bonds with electrophiles, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make the compound a versatile intermediate in chemical synthesis and other applications .
Comparison with Similar Compounds
2-Amino-1,3-propane diol: Similar in structure but with only one amino group.
2,2-Bis(bromomethyl)-1,3-propanediol: Contains bromine atoms instead of amino groups, used as a flame retardant.
Uniqueness: 2,2-Bis(aminomethyl)propane-1,3-diol is unique due to its dual amino and hydroxyl functional groups, which provide a wide range of reactivity and applications. This dual functionality makes it more versatile compared to similar compounds that may lack one of these functional groups.
Properties
Molecular Formula |
C5H14N2O2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2,2-bis(aminomethyl)propane-1,3-diol |
InChI |
InChI=1S/C5H14N2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4,6-7H2 |
InChI Key |
GYVXJNQPQQGGCZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN)(CO)CO)N |
Origin of Product |
United States |
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